molecular formula C11H18N2O B7972587 3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone

3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone

Cat. No.: B7972587
M. Wt: 194.27 g/mol
InChI Key: HWUTYHQWWWEANL-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone is a heterocyclic compound that features a bicyclic structure with nitrogen atoms at the 3 and 9 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone typically involves a [3+2] cycloaddition reaction. One-pot methodologies have been developed for the diastereoselective synthesis of this compound. For instance, a three-component [3+2] cycloaddition followed by reduction and lactamization has been reported . The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and one-pot synthesis can be scaled up for industrial applications. The use of efficient and atom-economic processes is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines, which are then involved in further transformations.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine for reduction, various oxidizing agents for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups leads to amines, while oxidation can yield various oxidized derivatives.

Scientific Research Applications

3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as dual orexin receptor antagonists inhibit the binding of orexin to its receptors, thereby modulating sleep-wake cycles. Similarly, serotonin reuptake inhibitors prevent the reabsorption of serotonin, increasing its availability in the synaptic cleft and enhancing mood.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone is unique due to its specific bicyclic structure and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

cyclopropyl(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c14-11(8-1-2-8)13-6-5-9-3-4-10(7-13)12-9/h8-10,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUTYHQWWWEANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3CCC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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